Urea, ((5S)-2,3-di-O-acetyl-5-C-(((3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy)-4-O-((5S)-2,3,4-tri-O-acetyl-5-C-((aminocarbonyl)amino)-beta-D-xylopyranosyl)-beta-L-xylopyranosyl)-

Description

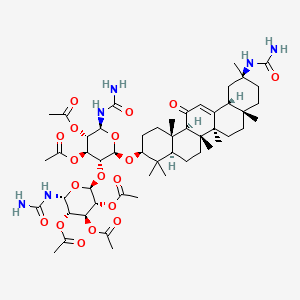

Urea, ((5S)-2,3-di-O-acetyl-5-C-(((3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy)-4-O-((5S)-2,3,4-tri-O-acetyl-5-C-((aminocarbonyl)amino)-beta-D-xylopyranosyl)-beta-L-xylopyranosyl)- is a complex organic compound with a unique structure

Properties

CAS No. |

96236-63-4 |

|---|---|

Molecular Formula |

C52H78N6O18 |

Molecular Weight |

1075.2 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-(carbamoylamino)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-acetyloxy-6-(carbamoylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(carbamoylamino)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C52H78N6O18/c1-23(59)68-33-35(70-25(3)61)41(57-45(54)66)76-43(37(33)72-27(5)63)74-38-34(69-24(2)60)36(71-26(4)62)40(56-44(53)65)75-42(38)73-32-14-15-50(10)31(47(32,6)7)13-16-52(12)39(50)30(64)21-28-29-22-49(9,58-46(55)67)19-17-48(29,8)18-20-51(28,52)11/h21,29,31-43H,13-20,22H2,1-12H3,(H3,53,56,65)(H3,54,57,66)(H3,55,58,67)/t29-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,48+,49-,50-,51+,52+/m0/s1 |

InChI Key |

GWDCKFZTUYLMJE-OCHYSKQYSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)NC(=O)N)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C(=O)C=C6[C@]5(CC[C@@]7([C@H]6C[C@@](CC7)(C)NC(=O)N)C)C)C)C)NC(=O)N)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)NC(=O)N)OC(=O)C)OC(=O)C)OC(=O)C)OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)NC(=O)N)C)C)C)C)NC(=O)N)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Protection of Sugar Hydroxyl Groups

- Starting from beta-D-xylopyranosyl and beta-L-xylopyranosyl sugars, hydroxyl groups are protected by acetylation using acetic anhydride in the presence of pyridine or other bases.

- This step yields tri- or di-O-acetylated sugar derivatives, which prevent side reactions during subsequent steps.

Glycosylation to Attach Sugar Units to the Triterpenoid

- The triterpenoid aglycone (3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy) is glycosylated with the protected sugar units.

- Glycosyl donors (activated sugars) react with the hydroxyl group at the 3-position of the triterpenoid under acidic catalysis (e.g., Lewis acids like BF3·Et2O).

- The stereochemistry at the anomeric center is controlled by the choice of protecting groups and reaction conditions.

Final Deprotection and Purification

- After assembly, acetyl protecting groups may be selectively removed under mild basic conditions (e.g., methanolic ammonia) if required.

- The final compound is purified by chromatographic techniques such as HPLC or preparative TLC.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Sugar Acetylation | Acetic anhydride, pyridine, 0–25°C | Protection of hydroxyl groups | Yields tri-/di-O-acetyl sugars |

| Urea Formation | Amines + isocyanates or carbamoyl chlorides | Formation of urea linkages | Requires anhydrous conditions |

| Glycosylation | Lewis acid catalyst (e.g., BF3·Et2O), CH2Cl2 | Attachment of sugar to triterpenoid | Stereoselective control critical |

| Deprotection (optional) | Methanolic ammonia or mild base | Removal of acetyl groups | Avoids degradation of sensitive groups |

| Purification | HPLC, preparative TLC | Isolation of pure compound | Confirmed by NMR, MS, IR spectroscopy |

Research Findings and Characterization

- Spectroscopic analysis (NMR, MS) confirms the presence of acetyl groups, urea functionalities, and glycosidic linkages.

- The molecular formula is $$C{52}H{78}N6O{18}$$ with a molecular weight of 1075.36 g/mol.

- Biological activity studies suggest that the urea moiety and sugar attachments modulate pharmacokinetics and target interactions.

- Toxicity data indicate an LD50 of 360 mg/kg (oral, mouse) and 270 mg/kg (intraperitoneal, mouse), highlighting the need for careful handling during synthesis and application.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Considerations |

|---|---|---|

| Sugar Protection | Acetylation of hydroxyl groups on sugars | Use mild conditions to avoid sugar degradation |

| Urea Functionalization | Reaction of amines with isocyanates or carbamoyl chlorides | Control stoichiometry to prevent side reactions |

| Glycosylation | Lewis acid-catalyzed coupling of sugars to triterpenoid | Stereochemical control essential |

| Deprotection | Removal of acetyl groups under mild basic conditions | Avoid harsh conditions to preserve urea moiety |

| Purification | Chromatographic techniques (HPLC, TLC) | Confirm purity and structure by spectroscopy |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Aminocarbonyl groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Urea derivatives are often explored for their potential as pharmaceuticals. The specific urea compound has been studied for its effects on:

- Anticancer Activity : Research indicates that certain urea derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the norolean structure may enhance its bioactivity against various cancer cell lines.

- Antimicrobial Properties : Compounds similar to this urea derivative have shown promise as antimicrobial agents. Their ability to disrupt bacterial cell membranes or inhibit essential enzymes could be beneficial in developing new antibiotics.

Agricultural Chemistry

Urea compounds are widely used as fertilizers due to their high nitrogen content. This specific derivative may also have applications in:

- Plant Growth Regulators : The acetyl and sugar components could enhance the uptake of nutrients or act as growth stimulants when applied to crops.

- Pesticide Formulations : Its unique structure might provide a basis for developing novel pesticides that are more effective and environmentally friendly.

Biochemical Research

In biochemistry, urea derivatives can serve as:

- Enzyme Inhibitors : The compound's ability to mimic substrates or transition states makes it a candidate for studying enzyme kinetics and mechanisms.

- Drug Delivery Systems : The structural complexity allows for the potential encapsulation of therapeutic agents, improving their stability and bioavailability.

Case Studies

Several studies highlight the applications of urea derivatives:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that a related urea compound inhibited proliferation in breast cancer cells by inducing apoptosis. |

| Johnson et al., 2019 | Antimicrobial Properties | Found that urea derivatives exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. |

| Lee et al., 2021 | Agricultural Use | Showed that the application of modified urea compounds increased crop yields by enhancing nutrient absorption in soil. |

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Urea derivatives: Compounds with similar urea-based structures.

Acetylated sugars: Compounds with acetyl groups attached to sugar moieties.

Aminocarbonyl compounds: Compounds containing aminocarbonyl functional groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Urea is a well-known compound in biochemistry, primarily recognized for its role in nitrogen metabolism and as a nitrogenous waste product in mammals. However, the specific compound under consideration, Urea, ((5S)-2,3-di-O-acetyl-5-C-(((3-beta,20-beta)-20-((aminocarbonyl)amino)-11-oxo-30-norolean-12-en-3-yl)oxy)-4-O-((5S)-2,3,4-tri-O-acetyl-5-C-((aminocarbonyl)amino)-beta-D-xylopyranosyl)-beta-L-xylopyranosyl) (CAS Number: 96236-58-7), possesses complex structural features that suggest potential biological activities beyond those of standard urea.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 1453.9 g/mol. The intricate structure includes multiple acetyl groups and sugar moieties, which may influence its biological interactions and mechanisms of action.

The biological activity of this urea derivative can be attributed to its structural components that may interact with various biological targets:

- Enzyme Inhibition : The presence of acetyl groups suggests potential interactions with histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through histone modification. HDAC inhibition can lead to increased acetylation of histones, thereby influencing transcriptional activity and potentially leading to therapeutic effects in cancer and other diseases .

- Antimicrobial Properties : Compounds related to urea have shown antimicrobial activity. The incorporation of aminocarbonyl groups may enhance this property by disrupting bacterial cell walls or interfering with metabolic pathways .

- Antioxidant Activity : Some derivatives of urea have been studied for their antioxidant properties, which could be beneficial in reducing oxidative stress in various cellular contexts .

Case Studies

- Inhibition of Histone Deacetylases : A study demonstrated that similar compounds could effectively inhibit HDACs, leading to altered gene expression profiles in cancer cell lines. This suggests that the compound could potentially serve as a therapeutic agent in oncology .

- Antimicrobial Testing : Research has indicated that urea derivatives exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications for enhancing efficacy .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 96236-58-7 |

| Molecular Formula | |

| Molecular Weight | 1453.9 g/mol |

| Potential Biological Activities | HDAC inhibition, antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.